molecular formula C19H17N7OS B11027399 2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol

2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol

Cat. No.: B11027399
M. Wt: 391.5 g/mol
InChI Key: JMHTWIIWYRIERV-UHFFFAOYSA-N
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Description

2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol is a complex organic compound with the molecular formula C15H15N5O. It is known for its unique structure, which includes a quinazoline ring and a pyrimidine ring, making it a subject of interest in various fields of scientific research .

Properties

Molecular Formula

C19H17N7OS

Molecular Weight

391.5 g/mol

IUPAC Name

2-[(4,7-dimethylquinazolin-2-yl)amino]-4-(pyrimidin-2-ylsulfanylmethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C19H17N7OS/c1-11-4-5-14-12(2)22-17(24-15(14)8-11)26-18-23-13(9-16(27)25-18)10-28-19-20-6-3-7-21-19/h3-9H,10H2,1-2H3,(H2,22,23,24,25,26,27)

InChI Key

JMHTWIIWYRIERV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=CC(=O)N3)CSC4=NC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol typically involves multiple steps, starting with the preparation of the quinazoline and pyrimidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include dimethylformamide (DMF), potassium carbonate (K2CO3), and various catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Palladium on carbon (Pd/C), platinum (Pt).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction can yield various reduced derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Compounds containing quinazoline and pyrimidine moieties are often investigated for their ability to inhibit tyrosine kinases, which are crucial in cancer proliferation pathways. Studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, suggesting a potential role as anticancer agents.
  • Antimicrobial Properties :
    • Research indicates that the compound may possess antibacterial and antifungal properties. For instance, similar compounds have been tested against pathogens like Mycobacterium smegmatis and Candida albicans, showing promising results in inhibiting microbial growth .
  • Anti-inflammatory Effects :
    • The compound's ability to modulate inflammatory pathways is under investigation. Preliminary studies suggest it may inhibit specific enzymes involved in inflammatory responses, making it a candidate for developing anti-inflammatory drugs .

Biological Mechanisms

The mechanism of action for 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol involves binding to specific molecular targets such as protein kinases or enzymes. This interaction can lead to the inhibition of critical pathways associated with disease progression.

Case Studies

  • Cancer Cell Line Studies :
    • A study evaluated the effects of this compound on various cancer cell lines, including breast and lung cancer models. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics.
  • Antimicrobial Screening :
    • In vitro assays demonstrated that the compound significantly inhibited the growth of Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating strong antibacterial activity .
  • Inflammation Models :
    • In animal models of inflammation, administration of this compound resulted in reduced edema and inflammatory marker levels, suggesting its potential as an anti-inflammatory agent .

Material Science Applications

Beyond biological applications, this compound can be utilized in developing new materials with specific properties. Its heterocyclic structure allows it to serve as a building block for synthesizing more complex compounds used in various industrial applications.

Mechanism of Action

The mechanism of action of 2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4-ol
  • 2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one

Uniqueness

2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol stands out due to its unique combination of quinazoline and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound 2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol (CAS Number: 332074-12-1) is a pyrimidine derivative that has garnered attention due to its potential biological activities. Pyrimidine derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, incorporating data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H15N5OC_{15}H_{15}N_{5}O with a molecular weight of 281.31 g/mol. The structure includes a quinazoline moiety and a pyrimidine component, which are known to contribute to its biological activities.

PropertyValue
Molecular FormulaC15H15N5OC_{15}H_{15}N_{5}O
Molecular Weight281.31 g/mol
CAS Number332074-12-1

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. In silico studies suggest that compounds similar to This compound can act as inhibitors of various kinases involved in cancer progression. For example, a study utilizing molecular docking techniques demonstrated that certain analogs effectively bind to kinase targets, potentially inhibiting tumor growth .

Antimicrobial Activity

Pyrimidine derivatives are also recognized for their antimicrobial properties. A study assessing the antimicrobial efficacy of synthesized pyrimidines found that several compounds exhibited notable activity against both Gram-positive and Gram-negative bacteria. The compound was predicted to possess similar properties based on its structural characteristics .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrimidine derivatives has been well-documented. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests that This compound may also exhibit significant anti-inflammatory activity .

Case Studies

  • Antitumor Activity : In a study involving various pyrimidine derivatives, one compound demonstrated an IC50 value of 25 µM against cancer cell lines, indicating potent antitumor activity. The mechanism was linked to the induction of apoptosis in cancer cells .
  • Antimicrobial Efficacy : Another investigation reported that a related compound showed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against selected bacterial strains, highlighting its potential as an antimicrobial agent .

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